molecular formula C21H16Cl3N3 B378955 1-(4-chlorobenzyl)-N-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine

1-(4-chlorobenzyl)-N-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine

Cat. No.: B378955
M. Wt: 416.7g/mol
InChI Key: LAARDYYRBRIZFG-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C21H16Cl3N3 and its molecular weight is 416.7g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H16Cl3N3

Molecular Weight

416.7g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C21H16Cl3N3/c22-16-8-5-14(6-9-16)13-27-20-4-2-1-3-19(20)26-21(27)25-12-15-7-10-17(23)18(24)11-15/h1-11H,12-13H2,(H,25,26)

InChI Key

LAARDYYRBRIZFG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)NCC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)NCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by Procedure C in two steps from 2-aminobenzimidazole, 4-chlorobenzyl chloride and, subsequently, 3,4-dichlorobenzaldehyde. The product was isolated by preparative LCMS to give the title compound as the free base (yellowish oil). Alternatively, the title compound can be prepared in two steps from 2-chlorobenzimidazole, 4-chlorobenzyl chloride and 3,4-dichlorobenzylamine by use of either Procedure B or by Procedure D. MS(ES+) m/z 416 (M+, 100). 1NMR (CDCl3) δ 4.70 (s, 2H), 5.23 (s, 2H), 7.08-7.33 (m, 11H), 7.46-7.50 (m, 1H).
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Synthesis routes and methods II

Procedure details

The title compound was prepared by Procedure C in two steps from 2-aminobenzimidazole, 4-chlorobenzyl chloride and, subsequently, 3,4-dichlorobenzaldehyde. The product was isolated by preparative LCMS to give the title compound as the free base (yellowish oil). Alternatively, the title compound can be prepared in two steps from 2-chlorobenzimidazole, 4-chlorobenzyl chloride and 3,4-dichlorobenzylamine by use of either Procedure B or by Procedure D. MS(ES+) m/z 416 (M+, 100). 1NMR (CDCl3) δ 4.70 (s, 2H), 5.23 (s, 2H), 7.08-7.33 (m, 11H), 7.46-7.50 (m, 1H).
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